2-Amino-N-methylpropanamide

Description

BenchChem offers high-quality 2-Amino-N-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

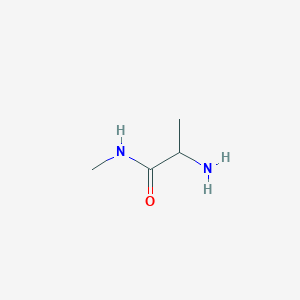

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQYFZPCICOPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337283 | |

| Record name | 2-Amino-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32012-12-7 | |

| Record name | 2-Amino-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-N-methylpropanamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-methylpropanamide, also known as N-methylalaninamide, is a derivative of the amino acid alanine. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, particularly within the field of drug discovery. As a modified amino acid, it serves as a valuable building block in peptide synthesis, offering the potential to enhance the pharmacokinetic properties of peptide-based therapeutics. This document consolidates critical data, outlines experimental protocols, and explores the scientific rationale behind its use, serving as a technical resource for professionals in chemical and pharmaceutical research.

Introduction

2-Amino-N-methylpropanamide is a small organic molecule derived from alanine, one of the fundamental proteinogenic amino acids. Its structure features a primary amine at the alpha-carbon and a methyl group attached to the amide nitrogen. This N-methylation is a key structural modification that imparts unique properties compared to its unsubstituted counterpart, alaninamide. In the realm of medicinal chemistry, the incorporation of N-methylated amino acids into peptide chains is a well-established strategy to improve metabolic stability, membrane permeability, and oral bioavailability[1][2][3]. This guide delves into the core chemical characteristics of 2-Amino-N-methylpropanamide, providing the foundational knowledge necessary for its effective application in research and development.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application. 2-Amino-N-methylpropanamide is typically available as a solid, often in its hydrochloride salt form to improve stability and solubility[4][5]. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O | [6][7][8] |

| Molecular Weight | 102.14 g/mol | [6][7][9] |

| IUPAC Name | 2-amino-N-methylpropanamide | [6] |

| CAS Number | 32012-12-7 (for racemate) | [6][8] |

| Canonical SMILES | CC(C(=O)NC)N | [6] |

| Form | Solid | [4][5] |

| Polar Surface Area | 55.1 Ų | [6][7] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Note: Some properties, such as melting and boiling points, are not extensively reported in publicly available literature and would require experimental determination.

Chemical Structure Diagram

Caption: Chemical structure of 2-Amino-N-methylpropanamide.

Synthesis and Reactivity

Synthetic Approach

The synthesis of 2-Amino-N-methylpropanamide typically involves the coupling of a protected alanine precursor with methylamine. A common and logical synthetic route begins with an N-protected alanine, such as Boc-L-alanine (tert-butoxycarbonyl-L-alanine), to prevent self-coupling or other side reactions at the alpha-amino group.

Causality in Synthesis:

-

N-Protection: The use of a protecting group like Boc is crucial. The alpha-amine is a nucleophile that could otherwise react with the activated carboxyl group of another alanine molecule, leading to dipeptide formation. The Boc group is robust enough to withstand the coupling conditions but can be removed under mild acidic conditions.

-

Carboxyl Activation: The carboxylic acid of Boc-alanine must be activated to react with the relatively weak nucleophile, methylamine. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive like HOBt (hydroxybenzotriazole) to suppress side reactions and improve yield.

-

Deprotection: Once the amide bond is formed, the Boc group is removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent to yield the final product, often as its corresponding salt.

Experimental Protocol: Synthesis of (S)-2-Amino-N-methylpropanamide Hydrochloride

-

Coupling Reaction:

-

Dissolve Boc-L-alanine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent such as EDC (1.1 equivalents) and HOBt (1.1 equivalents).

-

Stir the mixture at 0°C for 30 minutes to form the active ester.

-

Add methylamine (as a solution in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine, 1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC/EDC is used).

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-N-methyl-L-alaninamide.

-

-

Deprotection:

-

Dissolve the crude product in a minimal amount of an appropriate solvent (e.g., dioxane or dichloromethane).

-

Add an excess of a strong acid (e.g., 4M HCl in dioxane or a solution of TFA).

-

Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

-

-

Isolation:

-

Remove the solvent and excess acid under reduced pressure.

-

Triturate the resulting residue with a non-polar solvent like diethyl ether to precipitate the hydrochloride salt.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-Amino-N-methylpropanamide hydrochloride[4][5].

-

Reactivity

The reactivity of 2-Amino-N-methylpropanamide is governed by its two primary functional groups:

-

α-Amino Group: A primary amine that is nucleophilic and basic. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and aldehydes (to form Schiff bases). In peptide synthesis, this group forms the peptide bond by attacking an activated carboxyl group of another amino acid.

-

N-methyl Amide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The presence of the N-methyl group can influence the conformational preferences of a peptide backbone and sterically hinder enzymatic degradation by proteases, which is a key advantage in drug design[2][10]. N-demethylation reactions are possible but typically require specific enzymatic or harsh chemical conditions[11].

Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing 2-Amino-N-methylpropanamide:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. Predicted spectra can serve as a reference for experimental data verification[12]. Key expected signals in ¹H NMR would include a doublet for the C-terminal methyl group, a quartet for the alpha-proton, a singlet or doublet for the N-methyl group, and signals for the amine protons.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition[6][13]. The electron ionization (EI) mass spectrum typically shows a prominent peak for the molecular ion and characteristic fragmentation patterns[6][14].

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches from the primary amine, C=O stretching from the amide, and N-H bending[6][13].

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and for chiral separation of enantiomers if a racemic mixture is synthesized.

Caption: Standard workflow for synthesis and analytical validation.

Applications in Research and Drug Development

The primary application of 2-Amino-N-methylpropanamide is as a modified amino acid building block in peptide-based drug discovery[1][].

Key Advantages of N-Methylation:

-

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides, thereby increasing the in-vivo half-life of the drug candidate[2].

-

Improved Membrane Permeability: N-methylation reduces the number of hydrogen bond donors in the peptide backbone. This can disrupt internal hydrogen bonding networks, leading to more flexible conformations that are more amenable to passive diffusion across cell membranes, potentially improving oral bioavailability[1][3].

-

Conformational Control: The introduction of an N-methyl group restricts the possible conformations of the peptide backbone, which can be used to lock a peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity[10].

These attributes make N-methylated amino acids like 2-Amino-N-methylpropanamide valuable tools for overcoming the traditional limitations of peptide therapeutics, such as poor stability and low oral absorption[1][3].

Safety and Handling

2-Amino-N-methylpropanamide, particularly in its hydrochloride salt form, is classified as an acute oral toxicant (Category 4)[4][5]. It is harmful if swallowed. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat[16][17].

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust[16][18]. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[16][18].

-

First Aid Measures:

Disposal should be carried out in accordance with local, state, and federal regulations, typically via a licensed chemical waste disposal company[18].

Conclusion

2-Amino-N-methylpropanamide is more than a simple derivative of alanine; it is a strategic tool for medicinal chemists. Its core chemical properties, combined with the significant pharmacokinetic advantages conferred by N-methylation, establish it as a valuable building block for the design of next-generation peptide therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory and advancing drug development programs.

References

-

2-Amino-N-methylpropanamide. PubChem, National Institutes of Health. [Link]

-

2-Amino-2-methylpropanamide. PubChem, National Institutes of Health. [Link]

-

(2S)-2-amino-N-methylpropanamide. PubChem, National Institutes of Health. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central, National Institutes of Health. [Link]

-

2-Amino-N-(2-hydroxyethyl)-N-methylpropanamidehydrochloride Safety Data Sheets(SDS). LookChem. [Link]

-

Propanamide, N-methyl-2-amino- Spectrum. SpectraBase. [Link]

-

2-Amino-N-methyl-DL-propanamide. P212121 Store. [Link]

-

The reported N-demethylation reactions. ResearchGate. [Link]

-

D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. [Link]

-

Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed, National Institutes of Health. [Link]

-

2-Amino-N-methylbenzamide. NIST WebBook. [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-2-Amino-N-methylpropanamide hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S)-2-Amino-N-methylpropanamide hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S)-2-amino-N-methylpropanamide | C4H10N2O | CID 6857703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 2-Amino-2-methylpropanamide | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-Amino-N-methylbenzamide [webbook.nist.gov]

- 16. fishersci.com [fishersci.com]

- 17. 2-Amino-2-methylpropane(75-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. echemi.com [echemi.com]

- 19. lookchem.com [lookchem.com]

(2S)-2-amino-N-methylpropanamide structure and synthesis

An In-Depth Technical Guide to (2S)-2-amino-N-methylpropanamide: Structure and Synthesis

Introduction

(2S)-2-amino-N-methylpropanamide, also known as N-methyl-L-alaninamide, is a derivative of the naturally occurring amino acid L-alanine.[1] As a chiral building block, it serves as a valuable component in the synthesis of peptidomimetics and other complex organic molecules. Its structure, featuring a primary amine, a chiral center, and a secondary amide, makes it a subject of interest for researchers in medicinal chemistry and drug development. The incorporation of an N-methylated amide can influence the conformational properties of a peptide backbone, potentially enhancing metabolic stability and membrane permeability. This guide provides a comprehensive overview of its molecular structure and delves into the principal methodologies for its chemical synthesis, with a focus on the underlying principles and practical considerations for laboratory execution.

Molecular Structure and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and physical characteristics. These properties are critical for its handling, characterization, and application in further synthetic endeavors.

Chemical Structure

The structure of (2S)-2-amino-N-methylpropanamide is derived from L-alanine, where the carboxylic acid has been converted to an N-methylamide. The "(2S)" designation in the IUPAC name specifies the stereochemical configuration at the alpha-carbon, which is inherited from the L-alanine precursor.

-

IUPAC Name: (2S)-2-amino-N-methylpropanamide[1]

-

Common Synonyms: N-methyl-L-alaninamide, L-Alanine methylamide[1]

-

Molecular Formula: C₄H₁₀N₂O[1]

-

Canonical SMILES: CN[1]

Physicochemical Data

A summary of key computed physicochemical properties is presented below, providing essential data for experimental design and analysis.

| Property | Value | Source |

| Molecular Weight | 102.14 g/mol | [1][2] |

| Exact Mass | 102.079312947 Da | [1][2] |

| Topological Polar Surface Area | 55.1 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis of (2S)-2-amino-N-methylpropanamide

The synthesis of amides from carboxylic acids and amines is a cornerstone reaction in organic chemistry. However, the direct condensation of these two functional groups is thermodynamically and kinetically challenging, requiring high temperatures to drive off water, which can compromise the integrity of sensitive molecules.[3][4] Consequently, modern synthetic strategies rely on the activation of the carboxylic acid moiety to facilitate amide bond formation under milder conditions.

Principle Strategy: Amide Coupling from Protected L-Alanine

The most prevalent and versatile method for synthesizing (2S)-2-amino-N-methylpropanamide involves the coupling of an N-protected L-alanine derivative with methylamine. This strategy is modular and allows for high yields while preserving the stereochemical integrity of the chiral center.

The Causality Behind the Strategy:

-

N-Protection: The amino group of L-alanine is nucleophilic and must be "protected" with a temporary blocking group (e.g., Boc or Cbz). This is a critical step to prevent the amine of one L-alanine molecule from reacting with the activated carboxyl group of another, which would lead to unwanted dipeptide formation or polymerization.

-

Carboxyl Activation: A coupling reagent is introduced to convert the carboxylic acid's hydroxyl group into a better leaving group. This forms a highly reactive acylating intermediate (such as an active ester or acylphosphonium salt).[5]

-

Nucleophilic Attack: Methylamine, acting as the nucleophile, attacks the activated carbonyl carbon.

-

Deprotection: The protecting group is removed from the alpha-amino group to yield the final product.

The general workflow for this synthetic approach is illustrated below.

Selection of Coupling Reagents

The choice of coupling reagent is pivotal for achieving high efficiency and minimizing side reactions, particularly racemization at the chiral center.[6]

-

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classical activators.[5][7] They are often used with additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure, which act as nucleophilic catalysts to form active esters. These additives are known to suppress racemization and improve reaction rates.

-

Onium Salts (Phosphonium & Aminium/Uronium): These reagents are generally more efficient and lead to faster reactions with fewer side products.

-

Aminium/Uronium type: HBTU, HATU, and HCTU are widely used. HATU, which forms a highly reactive OAt ester, is particularly effective for sterically hindered couplings.

-

Phosphonium type: PyBOP and PyAOP are common examples. PyAOP is noted for its high reactivity and is especially effective in coupling N-methylated amino acids.[7]

-

Detailed Experimental Protocol: A Representative Method

This protocol describes the synthesis via the coupling of N-Boc-L-alanine with methylamine hydrochloride using HBTU as the coupling reagent.

Materials:

-

N-Boc-L-alanine

-

Methylamine hydrochloride (CH₃NH₂·HCl)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-alanine (1.0 eq), HBTU (1.05 eq), and methylamine hydrochloride (1.1 eq).

-

Solvent Addition: Dissolve the solids in anhydrous DCM or DMF.

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise. Causality Note: Two equivalents of base are required to neutralize the methylamine hydrochloride and the HCl generated during the HBTU activation, with a slight excess to drive the reaction.

-

Coupling Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting N-Boc-L-alanine is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-(2S)-2-amino-N-methylpropanamide. Purify by column chromatography if necessary.

-

Deprotection: Dissolve the purified Boc-protected intermediate in DCM (approx. 0.1 M solution). Add an excess of trifluoroacetic acid (TFA) (e.g., in a 1:1 v/v ratio with DCM).

-

Completion: Stir the solution at room temperature for 1-2 hours. Monitor for the disappearance of the starting material.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting product is often an oil or solid TFA salt. It can be triturated with cold diethyl ether to induce precipitation, filtered, and dried under vacuum to yield the final product.

Alternative Synthetic Route: Aminolysis of an Ester

An alternative, straightforward method involves the direct reaction of an L-alanine ester with methylamine. This approach avoids the use of coupling reagents but may require more forcing conditions or longer reaction times.

A documented procedure involves the reaction of L-alanine methyl ester hydrochloride with a concentrated solution of methylamine in ethanol.[8]

Reaction Principle: The ester carbonyl is sufficiently electrophilic to be attacked by the highly nucleophilic methylamine. The reaction is an equilibrium process, but using a large excess of methylamine drives the reaction toward the formation of the more stable amide product.

Brief Protocol:

-

L-Alanine methyl ester hydrochloride is dissolved in a concentrated solution of methylamine in ethanol.

-

The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by NMR or GC).[8]

-

The solvent and excess methylamine are removed by rotary evaporation.

-

The crude product, which is a mixture of the desired amide and methylamine hydrochloride, can be further purified.[8]

This method's primary advantage is its simplicity and atom economy, as it avoids the byproducts generated from coupling reagents.

Conclusion

The synthesis of (2S)-2-amino-N-methylpropanamide is readily achievable through well-established peptide coupling methodologies. The most robust and widely applicable strategy involves the activation of N-protected L-alanine with modern onium salt-based coupling reagents, followed by reaction with methylamine and subsequent deprotection. This approach offers high yields, excellent control over stereochemistry, and compatibility with a wide range of functional groups. For specific applications where simplicity is paramount, the direct aminolysis of an alanine ester provides a viable alternative. The choice of synthetic route will ultimately depend on the scale of the reaction, the required purity, and the resources available to the researcher.

References

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ChemistNate. (2014, March 26). How to Make Amides: Mechanism. YouTube. Retrieved from [Link]

-

Iannelli, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. Retrieved from [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]

-

Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]

-

Wang, Z., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9039-9047. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6857703, (2S)-2-amino-N-methylpropanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28181077, (2S)-2-amino-N-methyl-N-propan-2-ylpropanamide. Retrieved from [Link]

-

Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12849. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541493, 2-Amino-N-methylpropanamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of L-alanine-N-methylamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453783, 2-Amino-2-methylpropanamide. Retrieved from [Link]

- Google Patents. (n.d.). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.

-

ResearchGate. (2025). Synthetic Preparation of N-Methyl-α-amino Acids. Retrieved from [Link]

- Aurelio, L., & Conlon, P. (2012). Synthesis of N-Alkyl Amino Acids.

-

PrepChem.com. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 2-Amino-2-methylpropanamide. Retrieved from [Link]

Sources

- 1. (2S)-2-amino-N-methylpropanamide | C4H10N2O | CID 6857703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. peptide.com [peptide.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-Amino-N-methylpropanamide: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-N-methylpropanamide, a modified amino acid amide of interest in peptide-based drug development. This document delves into its chemical identity, synthesis, characterization, and its strategic importance in the design of novel therapeutics.

Core Identity: CAS Number and Synonyms

2-Amino-N-methylpropanamide is registered under the CAS Number 32012-12-7 .[1] This unique identifier is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.

The compound is also known by several synonyms, which often reflect its derivation from the amino acid alanine. Understanding these synonyms is vital for comprehensive literature searches and effective communication within the scientific community.

Table 1: Synonyms of 2-Amino-N-methylpropanamide

| Synonym | Source/Context |

| Propanamide, 2-amino-N-methyl- | IUPAC-based systematic name |

| DL-Alanine methylamide | Reflects the racemic nature of the parent amino acid |

| N-methyl-DL-alaninamide | Common nomenclature in peptide chemistry |

| (S)-2-Amino-N-methylpropanamide | Specific designation for the L-enantiomer |

| N-methyl-L-alaninamide | Common name for the L-enantiomer |

| Alanine methylamide | A more general, though less precise, synonym |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-N-methylpropanamide is fundamental for its application in synthesis and biological assays.

Table 2: Physicochemical Data for 2-Amino-N-methylpropanamide [1]

| Property | Value |

| Molecular Formula | C₄H₁₀N₂O |

| Molecular Weight | 102.14 g/mol |

| IUPAC Name | 2-amino-N-methylpropanamide |

| Canonical SMILES | CC(C(=O)NC)N |

| InChI Key | CKQYFZPCICOPMQ-UHFFFAOYSA-N |

| Appearance | Typically a solid at room temperature |

| Solubility | Expected to be soluble in water and polar organic solvents |

Synthesis of 2-Amino-N-methylpropanamide

The synthesis of 2-Amino-N-methylpropanamide can be achieved through several established methods for N-methylation of amino acids and subsequent amidation. A common and reliable approach involves the N-protection of alanine, followed by amidation with methylamine and subsequent deprotection.

Synthetic Strategy Overview

The following diagram illustrates a general synthetic workflow for the preparation of 2-Amino-N-methylpropanamide from L-alanine. This strategy prioritizes the use of common protecting groups and coupling agents to ensure reproducibility.

Sources

N-methyl-L-alaninamide: A Technical Guide to Its Synthesis, Predicted Biological Activity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-L-alaninamide is a derivative of the naturally occurring amino acid L-alanine. As a small molecule, it possesses a chiral center and the capacity for modification at both its N-terminal and C-terminal ends. While direct and extensive research on the specific biological activities of N-methyl-L-alaninamide is not widely published, its structural components—the N-methylated amine and the amide group—are key features in a vast array of biologically active compounds. The incorporation of an N-methyl group into amino acids and peptide structures is a common strategy in medicinal chemistry to enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and bioavailability.[1][2] This modification can also influence the conformational flexibility of molecules, potentially leading to higher binding affinities for biological targets.[2]

This technical guide will provide a comprehensive overview of N-methyl-L-alaninamide, beginning with its synthesis. It will then delve into the known biological activities of closely related alaninamide derivatives and N-methylated compounds to build a predictive profile for N-methyl-L-alaninamide. Finally, this guide will detail the experimental protocols necessary for researchers to synthesize and evaluate the biological significance of this promising molecule.

Synthesis and Characterization of N-methyl-L-alaninamide

The synthesis of N-methyl-L-alaninamide can be approached through several established methodologies in peptide and medicinal chemistry. A common and efficient route involves the N-methylation of a protected L-alanine derivative followed by amidation.

Synthetic Pathway Overview

A robust synthetic strategy is essential to produce N-methyl-L-alaninamide with high purity and stereochemical integrity. The following diagram illustrates a typical synthetic workflow.

Caption: A general workflow for the synthesis of N-methyl-L-alaninamide.

Detailed Experimental Protocol: Synthesis of N-methyl-L-alaninamide

This protocol outlines a common method for the synthesis of N-methyl-L-alaninamide, starting from L-alanine.

Step 1: Protection of the Amino Group

-

Dissolve L-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium hydroxide, to deprotonate the amino group.

-

Introduce the protecting group precursor, for example, di-tert-butyl dicarbonate (Boc₂O), and stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the N-Boc-L-alanine with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Step 2: N-Methylation

-

Dissolve the N-Boc-L-alanine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).[3]

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise.[3]

-

After the evolution of hydrogen gas ceases, add a methylating agent, such as methyl iodide (CH₃I), dropwise.[3]

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction carefully with water and perform an extractive workup.

-

Purify the resulting N-Boc-N-methyl-L-alanine by column chromatography.

Step 3: Amidation and Deprotection

-

Dissolve the N-Boc-N-methyl-L-alanine in a suitable solvent like dichloromethane (DCM).

-

Add a coupling agent (e.g., HBTU, HATU) and an amine base (e.g., DIPEA).

-

Introduce a source of ammonia, such as ammonium chloride, and stir the mixture.

-

After the amidation is complete, remove the Boc protecting group by adding a strong acid, such as trifluoroacetic acid (TFA).

-

Purify the final product, N-methyl-L-alaninamide, using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization

The identity and purity of the synthesized N-methyl-L-alaninamide should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Predicted and Known Biological Activities of Related Compounds

While specific data for N-methyl-L-alaninamide is limited, the biological activities of structurally similar alaninamide derivatives suggest several potential areas of interest for investigation.

Anticonvulsant Activity

A significant body of research has demonstrated the anticonvulsant properties of various alaninamide derivatives.[4][5][6] These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests.[4] The mechanism of action for some of these derivatives is thought to involve the modulation of voltage-gated sodium channels.[7]

| Compound Class | Preclinical Model | Efficacy (ED₅₀) | Reference |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives | MES test (mice, i.p.) | 48.0 mg/kg | [4] |

| Alaninamide derivatives (hybrids of KA-11 and KJ-5) | 6 Hz (32 mA) seizure model | High protection (100% efficacy for some compounds) | [6] |

Antimicrobial and Antioxidant Activities

Certain alaninamide derivatives, particularly those incorporating sulphonamide moieties, have exhibited promising antimicrobial and antioxidant properties.[7][8] Their antimicrobial action is sometimes attributed to the inhibition of essential bacterial enzymes like alanine racemase, which is crucial for bacterial cell wall synthesis.[7]

| Compound Class | Organism/Assay | MIC or IC₅₀ | Reference |

| Alanine-based phenyl sulphonamide derivatives | S. aureus | 0.5 µg/mL | [7] |

| Alanine-based phenyl sulphonamide derivatives | E. coli | 1.0 µg/mL | [7] |

| Alanine-based phenyl sulphonamide derivatives | Antioxidant Assay | 1.072 ± 0.002 µg/mL | [7] |

Other Potential Activities

Derivatives of alaninamide have also been investigated for other therapeutic applications, including:

-

Anti-inflammatory activity: Potentially through the inhibition of cyclooxygenase (COX) enzymes or suppression of inflammatory mediators like TNF-α and NF-κB.[7]

-

Antiviral activity: Some flavone derivatives with amide fragments have shown efficacy against plant viruses like the Tobacco Mosaic Virus.[7]

The N-methylation of peptides has been shown to increase their stability against enzymatic degradation, which is a critical factor for therapeutic peptides.[9]

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of N-methyl-L-alaninamide, a series of in vitro and in vivo assays can be employed.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[7]

Protocol:

-

Cell Culture: Plate cancer cells (e.g., leukemia, breast, prostate) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-methyl-L-alaninamide for a specified duration (e.g., 72 hours).[7]

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells will convert the yellow MTT to a purple formazan precipitate.[7]

-

Solubilization: Dissolve the formazan crystals with a solubilizing agent like DMSO.[7]

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7]

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus.

-

Serial Dilution: Perform a serial dilution of N-methyl-L-alaninamide in a suitable broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for the microorganism.

-

Observation: Determine the MIC by visually inspecting for the lowest concentration that prevents turbidity.

In Vivo Anticonvulsant Screening (MES Test)

The maximal electroshock seizure test is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.[4]

Protocol:

-

Animal Dosing: Administer N-methyl-L-alaninamide to mice via intraperitoneal (i.p.) injection at various doses.

-

Seizure Induction: At a predetermined time after dosing, induce seizures by delivering an electrical stimulus through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Calculate the median effective dose (ED₅₀) that protects 50% of the animals from the tonic hindlimb extension.

Conclusion

N-methyl-L-alaninamide represents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. While direct biological data on this specific compound is sparse, the extensive research on related alaninamide derivatives and N-methylated compounds provides a strong rationale for its investigation. The synthetic pathways are well-established, and a clear roadmap for evaluating its potential anticonvulsant, antimicrobial, and other biological activities exists. This guide provides the foundational knowledge and experimental framework for scientists to unlock the therapeutic potential of N-methyl-L-alaninamide.

References

- A Technical Guide to the Biological Activities of Alaninamide Deriv

-

Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC. (URL: [Link])

- 6 Synthesis of N-Alkyl Amino Acids - Monash. (URL: )

-

Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed Central. (URL: [Link])

-

A convenient approach to synthesizing peptide C-terminal N-alkyl amides - PubMed. (URL: [Link])

-

N-Alkyl amide synthesis via N-alkylation of amides with alcohols - RSC Publishing. (URL: [Link])

-

Synthesis and Biological Evaluation of Alanine Derived Bioactive p-Toluenesulphonamide Analogs - Semantic Scholar. (URL: [Link] G-Afolayan/4fcd91263d08595a854d929b9f5f14227161b539)

-

A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - ResearchGate. (URL: [Link])

-

Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization - ACS Publications. (URL: [Link])

-

One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. (URL: [Link])

-

D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - MDPI. (URL: [Link])

-

N-Acetyl-L-alanyl-N-methyl-L-alaninamide | C9H17N3O3 | CID 71357644 - PubChem. (URL: [Link])

- Synthesis of N-Methyl-L-alanine: A Technical Guide - Benchchem. (URL: )

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (URL: [Link])

-

Synthetic Preparation of N-Methyl-?-amino Acids | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of N-acetyl-N-methyl-L-alanine - PrepChem.com. (URL: [Link])

-

Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PubMed Central. (URL: [Link])

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (URL: [Link])

-

Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (URL: [Link])

- N-methyl-L-alanine: A Technical Guide to its Biological Significance - Benchchem. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. [PDF] Synthesis and Biological Evaluation of Alanine Derived Bioactive p-Toluenesulphonamide Analogs | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Amino-N-methylpropanamide

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-methylpropanamide, a derivative of the fundamental amino acid alanine. While seemingly a simple modification, the introduction of an N-methyl group on the amide nitrogen imparts unique physicochemical properties that make this molecule a valuable building block for researchers, particularly in the fields of medicinal chemistry and drug development. This document details the core molecular attributes, outlines robust synthetic and analytical strategies, and explores the potential applications of this compound. The protocols and methodologies described herein are grounded in established chemical principles, providing a self-validating framework for scientists to build upon.

Core Molecular Profile

2-Amino-N-methylpropanamide, also known as N-methylalaninamide, is a chiral molecule derived from alanine. The presence of a stereocenter at the alpha-carbon (C2) means it exists as two enantiomers, (S)-2-amino-N-methylpropanamide and (R)-2-amino-N-methylpropanamide, as well as the racemic mixture. The (S)-enantiomer, derived from the naturally occurring L-alanine, is the more commonly utilized form in biochemical and pharmaceutical research.

The fundamental molecular characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀N₂O | [1], [2] |

| Molecular Weight | 102.14 g/mol | [1], [2] |

| IUPAC Name | 2-amino-N-methylpropanamide | [1] |

| Synonyms | N-methylalaninamide, Alanine methylamide | [2] |

| CAS Number | 32012-12-7 (racemic) | [1] |

| CAS Number | 33194-35-3 ((S)-enantiomer) | [2] |

Physicochemical Properties (Computed)

The following table summarizes key computed physicochemical properties, which are crucial for predicting the molecule's behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Description | Source |

| XLogP3-AA | -1.0 | A measure of lipophilicity. The negative value indicates high water solubility. | [2] |

| Hydrogen Bond Donors | 2 | The primary amine (-NH₂) and amide N-H can donate hydrogen bonds. | [2] |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen (C=O) and the primary amine nitrogen can accept hydrogen bonds. | [2] |

| Rotatable Bond Count | 2 | Indicates the molecule's conformational flexibility. | [2] |

| Topological Polar Surface Area | 55.1 Ų | Predicts transport properties, such as membrane permeability. | [2] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure (S)-2-Amino-N-methylpropanamide is a multi-step process that requires careful control of protecting groups and reaction conditions to prevent racemization. The most logical and field-proven approach starts with the readily available and chiral amino acid, L-alanine.

The overall synthetic strategy involves three key stages:

-

N-Protection: The primary amine of L-alanine is protected to prevent unwanted side reactions during the subsequent amidation step.

-

Amide Coupling: The carboxylic acid of the N-protected alanine is activated and coupled with methylamine.

-

N-Deprotection: The protecting group is removed to yield the final product, typically as a salt.

Caption: General workflow for the synthesis of (S)-2-Amino-N-methylpropanamide.

Detailed Experimental Protocol: Synthesis of (S)-2-Amino-N-methylpropanamide Hydrochloride

This protocol is a representative example based on established methodologies for peptide coupling and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (N-Boc-L-Alanine)

-

Dissolution: Suspend L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the suspension to 0 °C in an ice bath and add sodium hydroxide (2.1 eq) dissolved in water. Stir until the L-alanine is fully dissolved.

-

Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dissolved in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidification & Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution. Extract the product into ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-alanine as a white solid.

Step 2: Synthesis of tert-Butyl ((S)-1-(methylamino)-1-oxopropan-2-yl)carbamate

-

Activation: Dissolve N-Boc-L-alanine (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Coupling: Add a solution of methylamine (2.0 M in THF, 1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide. This intermediate can be purified by silica gel chromatography if necessary.

Step 3: Synthesis of (S)-2-Amino-N-methylpropanamide Hydrochloride

-

Deprotection: Dissolve the crude Boc-protected amide from the previous step in a minimal amount of methanol or ethyl acetate.

-

Acidification: Add a solution of 4 M HCl in 1,4-dioxane (excess, ~3-4 eq) dropwise at 0 °C.

-

Precipitation: Stir the mixture at room temperature for 1-3 hours. The hydrochloride salt will typically precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the final product, (S)-2-Amino-N-methylpropanamide hydrochloride, under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While specific experimental data for 2-Amino-N-methylpropanamide is not widely published, the expected proton (¹H) and carbon (¹³C) NMR spectra can be predicted based on analogous structures.

Predicted ¹H NMR Data (in D₂O)

-

δ ~1.4-1.5 ppm (d, 3H): Doublet corresponding to the methyl protons on the alpha-carbon (-CH(NH₂)-CH₃ ).

-

δ ~2.7-2.8 ppm (s, 3H): Singlet from the N-methyl protons (-NH-CH₃ ).

-

δ ~3.9-4.1 ppm (q, 1H): Quartet from the alpha-proton (-CH (NH₂)-CH₃).

Predicted ¹³C NMR Data (in D₂O)

-

δ ~17-19 ppm: Alpha-carbon methyl group.

-

δ ~26-28 ppm: N-methyl group.

-

δ ~50-52 ppm: Alpha-carbon.

-

δ ~175-178 ppm: Carbonyl carbon.

Chromatographic Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing both chemical and enantiomeric purity.

Chemical Purity (Reversed-Phase HPLC) A standard reversed-phase method using a C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective for determining chemical purity. Detection is commonly performed using a UV detector at ~210 nm.

Enantiomeric Purity (Chiral HPLC) Ensuring the enantiomeric excess (e.e.) is critical, especially for applications in drug development. This requires a specialized chiral stationary phase (CSP).

Caption: Experimental workflow for chiral HPLC analysis.

Protocol: Chiral HPLC for Enantiomeric Purity

-

Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates. These are known to be effective for separating enantiomers of amino acid derivatives[3].

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v), is often a good starting point. The ratio can be optimized to achieve baseline separation.

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the column. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

-

Quantification: Calculate the enantiomeric purity based on the relative peak areas of the two enantiomers detected.

Applications in Research and Development

2-Amino-N-methylpropanamide serves as a modified amino acid building block. The strategic incorporation of such unnatural amino acids is a cornerstone of modern medicinal chemistry and peptide science[4].

4.1. Peptide Modification and Peptidomimetics

The primary application of 2-Amino-N-methylpropanamide is as a C-terminal modification in synthetic peptides. Capping the C-terminus of a peptide with an N-methylamide instead of a free carboxylic acid offers several distinct advantages:

-

Increased Proteolytic Stability: The amide bond is generally more resistant to degradation by carboxypeptidases compared to a free C-terminus, thereby increasing the peptide's in vivo half-life.

-

Enhanced Membrane Permeability: Neutralizing the negative charge of the C-terminal carboxylate can improve a peptide's ability to cross cell membranes, a critical factor for targeting intracellular proteins.

-

Modulation of Biological Activity: The modification can alter the peptide's three-dimensional conformation, potentially leading to enhanced binding affinity for its target receptor or enzyme.

The N-methylation of peptide backbones is a well-established strategy to improve the pharmacokinetic properties of biologically active peptides[5].

4.2. Building Block in Drug Discovery

Beyond peptides, the primary amine and amide functionalities of 2-Amino-N-methylpropanamide make it a versatile scaffold for the synthesis of small molecule libraries. It can be used as a starting point for creating novel chemical entities with potential therapeutic applications. The chiral nature of the molecule allows for the development of stereospecific drugs, which is often crucial for efficacy and safety.

Safety and Handling

-

Hazard Class: Acute Toxicity, Oral (Category 4 for the hydrochloride salt)[6].

-

Pictogram: GHS07 (Exclamation Mark)[6].

-

Signal Word: Warning[6].

-

Precautionary Statements:

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[6].

-

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

2-Amino-N-methylpropanamide represents a simple yet powerful molecular tool for researchers in the life sciences. Its fundamental properties, rooted in its structure as an N-methylated alaninamide, provide a rational basis for its use in modifying peptides and constructing novel small molecules. This guide has provided a framework for its synthesis, analysis, and application, emphasizing the principles of chemical integrity and reproducibility. As the demand for more stable and bioavailable therapeutics grows, the strategic use of building blocks like 2-Amino-N-methylpropanamide will undoubtedly continue to be a key enabler of innovation in drug discovery and development.

References

-

PubChem. (n.d.). 2-Amino-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Hwang, S., & Kim, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 246-254. Retrieved from [Link]

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. Retrieved from [Link]

-

Singh, Y., Sharma, R., & Singh, J. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. ACS medicinal chemistry letters, 13(7), 1028–1043. Retrieved from [Link]

Sources

- 1. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-amino-N-methylpropanamide | C4H10N2O | CID 6857703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. yakhak.org [yakhak.org]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-2-Amino-N-methylpropanamide hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

Synthesis pathways for 2-amino-N-substituted propanamides

An In-Depth Technical Guide to the Synthesis of 2-Amino-N-Substituted Propanamides

Authored by a Senior Application Scientist

Abstract

The 2-amino-N-substituted propanamide scaffold, a derivative of the natural amino acid L-alanine, is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in peptidomimetics, enzyme inhibitors, and other bioactive molecules necessitates robust and versatile synthetic strategies. This technical guide provides an in-depth analysis of the principal pathways for constructing these critical molecules. Moving beyond a simple recitation of methods, this document elucidates the mechanistic rationale behind procedural choices, offers field-proven insights into reaction optimization, and presents validated, step-by-step protocols. We will explore classical amide bond formation using activated alanine derivatives, highly efficient multicomponent reactions, modifications of the historic Strecker synthesis, and modern enzymatic approaches. Each section is designed to equip researchers, chemists, and drug development professionals with the authoritative knowledge required to select and execute the optimal synthetic route for their specific target.

The Strategic Importance of the Alanine Amide Scaffold

The amide bond is arguably the most fundamental linkage in biology and medicinal chemistry, forming the backbone of all proteins.[1] The 2-amino-N-substituted propanamide core structure represents a minimal, chiral building block that mimics a peptide linkage while allowing for vast diversification at the N-substituent position. This flexibility is paramount for tuning a molecule's pharmacological properties, including potency, selectivity, metabolic stability, and cell permeability. Synthesizing these compounds efficiently and with high chiral purity is therefore a critical capability in any drug discovery program. This guide details the primary methodologies to achieve this, focusing on both traditional and contemporary approaches.

Pathway I: Amide Bond Formation via Activated Alanine Derivatives

The most direct and widely practiced method for synthesizing 2-amino-N-substituted propanamides involves the coupling of an N-protected alanine derivative with a desired primary or secondary amine. This strategy offers excellent control over stereochemistry and is amenable to a wide variety of substrates.

Core Principle & Mechanistic Insight

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures (often >160 °C) and can be unsuitable for complex molecules.[2] Therefore, the synthesis is performed under mild conditions by activating the carboxylic acid group of N-protected alanine. This activation transforms the carboxyl's hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

The overall workflow is a robust, three-stage process:

-

N-Protection: The amino group of alanine is protected (e.g., with Boc, Cbz, or Fmoc groups) to prevent self-polymerization and other side reactions.[3]

-

Carboxyl Activation & Coupling: The protected alanine is reacted with a coupling reagent and the target amine in a one-pot procedure.

-

N-Deprotection: The protecting group is removed under specific conditions to yield the final product.

The choice of coupling reagent is critical and dictates the nature of the activated intermediate. Common classes include carbodiimides (e.g., EDC, DCC), onium salts (e.g., HATU, HBTU, PyBOP), and mixed anhydrides.[4] Onium salt-based reagents like HATU have become exceptionally popular as they generate highly reactive activated esters in situ, leading to fast reaction times and high yields, often with minimal racemization.[4]

Visualizing the Workflow: Protection, Coupling, Deprotection

Caption: General workflow for synthesis via activated alanine derivatives.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a reliable method for coupling N-Boc-Alanine with a generic primary amine.

Materials:

-

N-Boc-L-Alanine (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-L-Alanine in anhydrous DMF.

-

Reagent Addition: Add the amine, followed by HATU. Stir the mixture for 5 minutes at room temperature to ensure homogeneity.

-

Base Addition: Cool the flask to 0 °C in an ice bath. Add DIEA dropwise to the stirred solution. Expert Insight: The addition of base is exothermic; maintaining a low temperature is crucial to prevent potential racemization of the chiral center.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-Boc protected propanamide.

-

Deprotection: Dissolve the purified intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to yield the final 2-amino-N-substituted propanamide, typically as a TFA salt.

Representative Data

| N-Protected Alanine | Amine | Coupling System | Yield (%) | Reference |

| Cbz-Alanine | p-Toluidine | Benzotriazole Chemistry | 92% | [5] |

| Boc-Phenylalanine | Benzylamine | B(OCH₂CF₃)₃ | 61% | [3] |

| Boc-Alanine | Benzylamine | HATU/DIEA | >90% | [4] |

| Cbz-Alanine | Aniline | Benzotriazole Chemistry | 94% | [5] |

Pathway II: Multicomponent Reactions (MCRs)

Multicomponent reactions, which combine three or more starting materials in a single pot to form a complex product, are paragons of efficiency and atom economy. The Ugi reaction is a preeminent example in this class.

The Ugi Three-Component Reaction (Ugi-3CR)

While the classic Ugi four-component reaction produces α-acylamino amides, the Ugi three-component variant provides a direct route to α-amino amides.[6][7][8] This reaction is exceptionally powerful for generating diverse libraries of compounds quickly.

Core Principle: The Ugi-3CR involves the condensation of an aldehyde, an amine, and an isocyanide.[9][10] For the synthesis of 2-amino-N-substituted propanamides, acetaldehyde serves as the aldehyde component, which establishes the propanamide backbone.

Visualizing the Ugi-3CR Mechanism

Caption: Simplified mechanism of the Ugi Three-Component Reaction.

Experimental Protocol: Green Ugi-3CR in Water

This protocol is adapted from a green chemistry approach using a surfactant in water.[9]

Materials:

-

Acetaldehyde (1.2 eq)

-

Amine (e.g., Aniline) (1.0 eq)

-

Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 eq)

-

Sodium Lauryl Sulfate (SLS) (10 mol%)

-

Water

Procedure:

-

Reaction Setup: In a flask, add the amine, acetaldehyde, and SLS to water.

-

Isocyanide Addition: Stir the mixture vigorously, then add the isocyanide.

-

Reaction: Continue stirring at room temperature for 12-24 hours. The progress can be monitored by TLC.

-

Work-up: Upon completion, the product often precipitates from the aqueous medium. Filter the solid product, wash with cold water, and dry under vacuum.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Trustworthiness Note: The use of water as a solvent and the simple filtration work-up make this a highly sustainable and scalable method, minimizing the use of volatile organic solvents.[9]

Pathway III: Modified Strecker Synthesis

The Strecker synthesis, first reported in 1850, is the classic method for producing α-amino acids.[11][12] A key modification of this reaction provides access to the α-aminonitrile intermediate, which can be selectively hydrolyzed to the corresponding α-amino amide.

Core Principle & Mechanistic Insight

The reaction proceeds in two stages:

-

α-Aminonitrile Formation: An aldehyde (acetaldehyde for a propanamide backbone) reacts with a primary or secondary amine to form an imine, which is then attacked by a cyanide source (e.g., NaCN, TMSCN) to yield an α-aminonitrile.[13][14] Using a substituted amine instead of ammonia directly installs the N-substituent.[13]

-

Selective Nitrile Hydrolysis: The nitrile group of the intermediate is then hydrolyzed to an amide. This step requires carefully controlled conditions (typically acidic) to avoid over-hydrolysis to the carboxylic acid.

Visualizing the Modified Strecker Pathway

Caption: The Modified Strecker pathway to N-substituted α-amino amides.

Pathway IV: Enzymatic Synthesis

Biocatalysis offers an elegant and environmentally benign alternative to traditional chemical methods. Enzymes operate under mild conditions (pH and temperature) and can exhibit exquisite stereoselectivity, which is ideal for producing chiral compounds.

Core Principle

Enzymes such as lipases and proteases, which naturally form or hydrolyze amide bonds, can be repurposed for synthetic applications. A notable example is the reverse reaction of N-substituted formamide deformylase, which has been shown to synthesize N-substituted carboxamides from an amine and a corresponding acid.[15] This enzyme demonstrated the ability to use acetate and propionate as substrates, opening a pathway for the synthesis of N-substituted acetamides and propanamides.[15]

Visualizing the Enzymatic Workflow

Caption: A simplified workflow for enzymatic amide synthesis.

Comparative Analysis of Synthetic Pathways

The optimal synthetic strategy depends heavily on the project's specific goals, including scale, required diversity, cost, and stereochemical purity.

| Pathway | Key Advantages | Key Limitations | Best For |

| I. Activated Alanine | High yields, excellent stereocontrol, broad substrate scope, well-established. | Multi-step (protection/deprotection), generates stoichiometric waste from coupling agents. | Specific, complex targets where stereopurity is paramount. |

| II. Ugi-3CR | High atom economy, rapid library generation, one-pot procedure. | Limited to primary amines, may require optimization for specific substrates. | High-throughput screening and generating diverse compound libraries. |

| III. Modified Strecker | Uses simple, inexpensive starting materials, high convergence. | Use of toxic cyanide, risk of over-hydrolysis to the acid, produces a racemic product unless an asymmetric variant is used. | Large-scale synthesis where racemates are acceptable or can be resolved. |

| IV. Enzymatic | Environmentally friendly ("green"), exceptional stereoselectivity, mild conditions. | Enzymes can be expensive, substrate scope may be limited, requires specific buffer conditions. | Chiral synthesis where sustainability is a priority and a suitable enzyme is available. |

Conclusion and Future Outlook

The synthesis of 2-amino-N-substituted propanamides is a mature field with a rich arsenal of methodologies available to the modern chemist. The classical activated alanine coupling remains the gold standard for control and reliability, particularly for complex, stereochemically defined targets. For rapid discovery and library synthesis, the efficiency of the Ugi reaction is unparalleled. The modified Strecker synthesis offers an economical route for large-scale production, while enzymatic methods represent the frontier of sustainable and highly selective synthesis.

The choice of pathway should be a strategic decision based on a thorough evaluation of the target molecule's complexity, the need for stereocontrol, and the scale of the synthesis. As the demand for greener and more efficient chemical processes grows, further development in catalytic and enzymatic methods will likely provide even more powerful tools for constructing this vital chemical scaffold.

References

- Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. (2025). Vertex AI Search.

- Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. (2025). Benchchem.

- Formation of unexpected α-amino amidine through three-component 'UGI condens

- Strecker amino acid synthesis. Grokipedia.

- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic

- Ugi Reaction. Alfa Chemistry.

- Ugi Reaction. Organic Chemistry Portal.

- Emerging Methods in Amide- and Peptide-Bond Formation. (2025).

- Strecker Synthesis of Amino Acid: Easy Mechanism, applic

- Strecker amino acid synthesis. Wikipedia.

- Overview of Strecker Amino Acid Synthesis. (2018). News-Medical.Net.

- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing.

- Synthesis of Amino Acids: Strecker Synthesis. (2024). Pearson.

- A New Wave of Amide Bond Formations for Peptide Synthesis. (2019). VUB ORGC.

- A New Wave of Amide Bond Formations for Peptide Synthesis. Semantic Scholar.

- Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study.

- Passerini reaction. Wikipedia.

- Developments in peptide and amide synthesis. Luxembourg Bio Technologies.

- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2021). PMC - NIH.

- Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. (2020).

- A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. (2007). PMC - NIH.

- Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Chemistry Portal.

- Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. (2019). MDPI.

- Peptides and Proteins. (2024). Chemistry LibreTexts.

- Acylation of Amines, Part 4: with Carboxylic Acids. (2021). YouTube.

- Examples of biologically active α-acyloxy carboxamides obtained with the Passerini reaction.

- Direct amidation of unprotected amino acids using B(OCH 2 CF 3 ) 3. (2016). RSC Publishing.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Direct amidation of unprotected amino acids using B(OCH 2 CF 3 ) 3 - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05147B [pubs.rsc.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Ugi Reaction [organic-chemistry.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Formation of unexpected α-amino amidine through three-component ‘UGI condensation reaction’ - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. grokipedia.com [grokipedia.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 14. news-medical.net [news-medical.net]

- 15. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-N-methylpropanamide Hydrochloride for Advanced Research

This document provides a comprehensive technical overview of 2-Amino-N-methylpropanamide Hydrochloride, also known as L-Alanine methylamide hydrochloride, tailored for researchers, scientists, and professionals in drug development. This guide moves beyond basic data to explain the causality behind experimental choices and provides actionable protocols, reflecting field-proven insights into the compound's synthesis, characterization, and potential applications.

Introduction: Strategic Value in Medicinal Chemistry

2-Amino-N-methylpropanamide hydrochloride (CAS No. 61275-22-7) is the hydrochloride salt of the N-methylated amide of L-alanine.[1] While a simple molecule, its strategic importance lies in its role as a chiral building block in the synthesis of more complex, biologically active molecules.[1] The incorporation of the N-methyl amide group is a classic medicinal chemistry strategy to enhance metabolic stability and membrane permeability in peptide-based drug candidates by reducing susceptibility to enzymatic degradation.[2] This guide will provide the foundational knowledge necessary to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's fundamental properties is the bedrock of its successful application. The data presented below are essential for reaction planning, analytical method development, and formulation.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Chemical Name | (S)-2-Amino-N-methylpropanamide hydrochloride | [3][4] |

| Synonyms | L-Alanine methylamide hydrochloride, L-Ala-NHMe·HCl | [1] |

| CAS Number | 61275-22-7 | [1] |

| Molecular Formula | C₄H₁₁ClN₂O | [3][4] |

| Molecular Weight | 138.60 g/mol | [3][4] |

| Appearance | Solid | [3][4] |

| Purity | ≥ 98% (via HPLC) | [1] |

| InChI Key | UHWFDFLWTAIHRE-DFWYDOINSA-N | [3][4] |

Expert Insight: The hydrochloride salt form is deliberately chosen to enhance the compound's stability and aqueous solubility, which are critical attributes for both synthetic manipulations in polar solvents and for creating stock solutions for biological screening assays.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a robust method based on standard peptide coupling chemistry.

Synthetic Workflow Overview

The synthesis follows a logical progression: protection of the amine, activation of the carboxylic acid, amide bond formation, and final deprotection to yield the hydrochloride salt. This workflow is designed to minimize side reactions and simplify purification.

Caption: Synthetic workflow for 2-Amino-N-methylpropanamide HCl.

Detailed Experimental Protocol

Step 1: N-Terminal Protection (Boc Group)

-